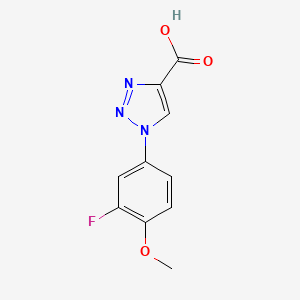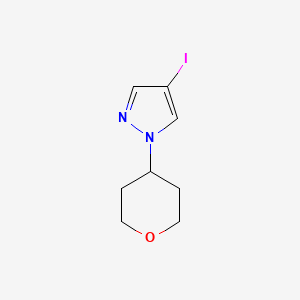
methyl 3-(azidomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(azidomethyl)benzoate is an organic compound that belongs to the family of azides Azides are known for their high reactivity and versatility in various chemical reactions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as benzodiazepines, have been found to interact with the central nervous system
Mode of Action
The exact mode of action of methyl 3-(azidomethyl)benzoate is currently unknown . It’s known that similar compounds can interact with their targets through various mechanisms, such as acting as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Biochemical Pathways
For instance, benzoate metabolism in the human gut microbiome involves the protocatechuate branch of the beta-ketoadipate pathway . Additionally, methyl benzoate biosynthesis in plants involves several genes associated with the methylation of benzoic acid and salicylic acid .
Pharmacokinetics
Similar compounds, such as methyl 3,4-dihydroxybenzoate (mdhb), have been found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . MDHB also permeates the blood-brain barrier and is rapidly distributed to all organs .
Result of Action
For instance, benzimidazole molecules are effective against various strains of microorganisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, methyl benzoate, a similar compound, has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests, and its efficacy can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(azidomethyl)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by reduction to methyl 3-aminobenzoate. The amino group is then converted to an azido group using sodium azide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by azidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azidomethyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Copper(I) iodide is often used as a catalyst in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form triazoles.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
Methyl 3-(azidomethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the azido group and is less reactive.
Methyl 3-nitrobenzoate: Contains a nitro group instead of an azido group, leading to different reactivity.
Methyl 3-aminobenzoate: Contains an amino group, which can be converted to an azido group.
Uniqueness
Methyl 3-(azidomethyl)benzoate is unique due to its azido group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
180863-54-1 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




